

(-)-Chrysanthenone: A Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: (-)-Chrysanthenone

Cat. No.: B12709620

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chrysanthenone is a naturally occurring monoterpenoid, a class of organic compounds that are major components of essential oils derived from plants. It is a bicyclic ketone with a distinctive chemical structure that has garnered interest in the fields of organic synthesis and pharmacology. Notably, **(-)-Chrysanthenone** can be synthesized through the photochemical rearrangement of its isomer, (-)-verbenone. This technical guide provides a comprehensive overview of the chemical and physical properties of **(-)-Chrysanthenone**, detailed experimental protocols, and an exploration of its biological activities.

Chemical and Physical Properties

The chemical and physical properties of **(-)-Chrysanthenone** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	(1R,5S)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one	[1]
CAS Number	58437-73-3	[1]
Molecular Formula	C ₁₀ H ₁₄ O	[1][2][3]
Molecular Weight	150.22 g/mol	[1][2][4][5]
Appearance	Colorless to pale yellow clear liquid (estimated)	[6]
Odor	Herbaceous	[4]

Table 2: Physical and Spectroscopic Properties

Property	Value	Source(s)
Boiling Point	208-210 °C at 760 mmHg 88-89 °C at 12 mmHg	[4][6]
Density	0.992 ± 0.06 g/cm ³ (estimated)	[7]
Solubility	Soluble in alcohol 241.3 mg/L in water at 25 °C (estimated)	[4][6]
Optical Rotation [α] _D	-37° (c = 2.1 in chloroform)	[4]
Refractive Index (n _D 22)	1.4720	[4]
Vapor Pressure	0.204 mmHg at 25 °C (estimated)	[6]
Flash Point	76.11 °C (169.00 °F) TCC	[6]
logP (o/w)	1.648 (estimated)	[6]
UV max	290 nm (ϵ 120)	[4][8]

Experimental Protocols

Synthesis of (-)-Chrysanthenone via Photochemical Rearrangement of (-)-Verbenone

The primary method for synthesizing **(-)-Chrysanthenone** is through a photochemical rearrangement of (-)-verbenone. This reaction involves the irradiation of a solution of (-)-verbenone with ultraviolet light.

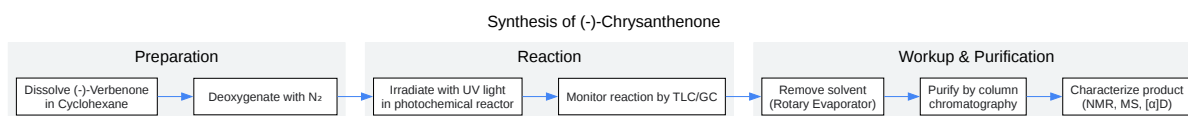
Materials:

- (-)-Verbenone
- Cyclohexane (spectroscopic grade)
- Nitrogen gas
- Photochemical reactor equipped with a medium-pressure mercury lamp and a quartz immersion well
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- A solution of (-)-verbenone in cyclohexane is prepared in a quartz reaction vessel. The concentration is typically kept low to minimize intermolecular reactions.
- The solution is deoxygenated by bubbling with nitrogen gas for at least 30 minutes prior to and during the irradiation to prevent photooxidation.
- The reaction vessel is placed in a photochemical reactor, and the solution is irradiated with a medium-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction (indicated by the consumption of the starting material), the solvent is removed under reduced pressure using a rotary evaporator.

- The resulting crude product, a mixture containing **(-)-Chrysanthenone** and other photoproducts, is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent.
- Fractions containing pure **(-)-Chrysanthenone** are collected, and the solvent is evaporated to yield the final product. The purity and identity of the compound are confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and mass spectrometry) and by measuring its optical rotation.



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Photochemical Synthesis Workflow

Assessment of Antimicrobial Activity

(-)-Chrysanthenone has been reported to possess antimicrobial properties. A standard method to quantify this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

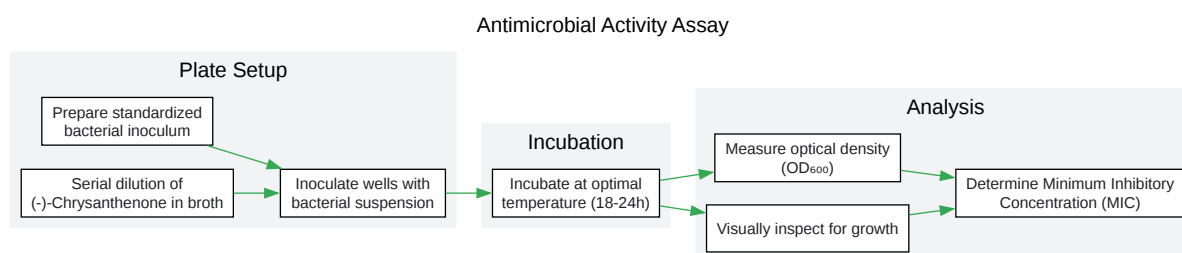
Materials:

- **(-)-Chrysanthenone**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Sterile pipette tips and tubes

- Incubator
- Spectrophotometer (for measuring optical density)

Procedure:

- A stock solution of **(-)-Chrysanthenone** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well plate to obtain a range of concentrations.
- Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- The standardized bacterial suspension is added to each well of the 96-well plate containing the different concentrations of **(-)-Chrysanthenone**.
- Positive (bacteria and broth) and negative (broth only) controls are included on each plate.
- The plates are incubated at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
- The MIC is determined as the lowest concentration of **(-)-Chrysanthenone** that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.



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Broth Microdilution Workflow

Assessment of Insecticidal Activity

The insecticidal properties of **(-)-Chrysanthenone** can be evaluated using various bioassays. The leaf-disk choice assay is a common method to assess antifeedant activity.

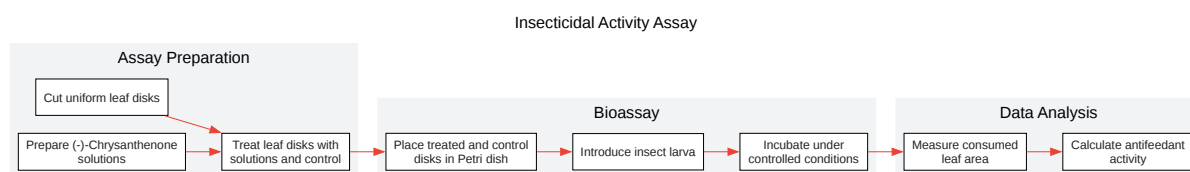
Materials:

- **(-)-Chrysanthenone**
- Target insect species (e.g., larvae of *Spodoptera litura*)
- Fresh host plant leaves
- Solvent (e.g., acetone or ethanol)
- Petri dishes
- Filter paper
- Cork borer

Procedure:

- Solutions of **(-)-Chrysanthenone** at various concentrations are prepared in a suitable solvent.
- Leaf disks of a uniform size are cut from fresh host plant leaves using a cork borer.
- The leaf disks are treated with the **(-)-Chrysanthenone** solutions and the solvent is allowed to evaporate. Control disks are treated with the solvent only.
- In each Petri dish, a treated leaf disk and a control leaf disk are placed on moist filter paper.
- A single insect larva is introduced into each Petri dish.

- The Petri dishes are kept in a controlled environment (temperature, humidity, and light) for a specific period (e.g., 24 hours).
- The area of each leaf disk consumed by the larva is measured. The antifeedant activity is calculated based on the difference in consumption between the treated and control disks.



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Leaf-Disk Choice Assay Workflow

Biological Activities and Potential Applications

(-)-Chrysanthemone has been reported to exhibit a range of biological activities, which suggests its potential for development in various applications:

- **Antimicrobial Properties:** As a component of some essential oils, **(-)-Chrysanthemone** contributes to their antimicrobial effects against certain pathogenic bacteria and fungi. This suggests its potential use as a natural preservative or as a lead compound for the development of new antimicrobial agents.
- **Insecticidal Effects:** The compound has also been noted for its insecticidal properties, making it a candidate for the development of natural and potentially more environmentally friendly pesticides.

Further research is needed to fully elucidate the mechanisms of action behind these biological activities and to explore the full therapeutic and agrochemical potential of **(-)-Chrysanthemone** and its derivatives.

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